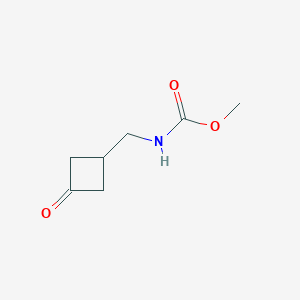
Methyl ((3-oxocyclobutyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((3-oxocyclobutyl)methyl)carbamate is an organic compound with a unique structure that includes a carbamate group attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl ((3-oxocyclobutyl)methyl)carbamate typically involves the reaction of a cyclobutanone derivative with a methyl carbamate. One common method includes the use of a nucleophile to react with carbonylimidazolide in water, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of carbamates often involves the use of dimethyl carbonate as a carbamoylating agent. This method is environmentally friendly and avoids the use of hazardous materials like phosgene . The reaction typically proceeds with high yields and selectivity under mild conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl ((3-oxocyclobutyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl ((3-oxocyclobutyl)methyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of methyl ((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- tert-Butyl (3-oxocyclobutyl)methylcarbamate
- tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate
Comparison: Methyl ((3-oxocyclobutyl)methyl)carbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions. Its unique structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl N-[(3-oxocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-5-2-6(9)3-5/h5H,2-4H2,1H3,(H,8,10) |
InChI Key |
HROZDGQIBCKJTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















